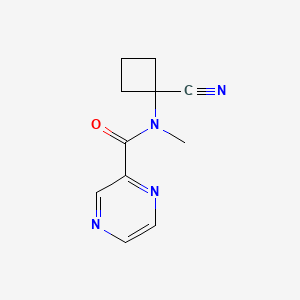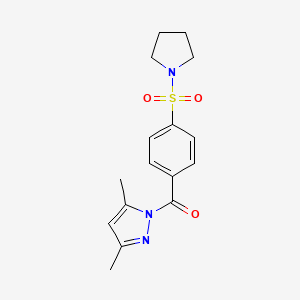
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule featuring multiple functional groups, including a pyrazole ring, a phenyl ring, and a sulfonyl group. Its structure suggests potential utility in various chemical and biochemical applications.
Aplicaciones Científicas De Investigación
This compound has a diverse range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Acts as a biochemical probe for studying sulfonamide interactions.
Medicine: : Potential lead compound in drug discovery, particularly for its interactions with biological sulfonamide receptors.
Industry: : Intermediate in the production of agrochemicals and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Pyrazole Ring: : Begin by synthesizing the 3,5-dimethyl-1H-pyrazole via cyclization of the appropriate hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonylation of Pyrrolidine: : Introduce the sulfonyl group onto the pyrrolidine ring using a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: : The final step involves coupling the sulfonylated pyrrolidine with the pyrazole derivative and the methanone component under catalyzed conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, this process is scaled up by optimizing each step for yield and purity. This may involve using continuous flow reactors for the coupling step and automated purification systems to handle large quantities.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: : The methanone group can be oxidized to form carboxylic acids.
Reduction: : The ketone functionality can be reduced to the corresponding alcohol.
Substitution: : The sulfonyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Nucleophiles such as amines or thiols.
Major Products
Oxidation yields carboxylic acids.
Reduction produces alcohols.
Substitution forms various sulfonamide or sulfone derivatives.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets through its sulfonyl and pyrazole groups. These interactions often inhibit or modify the function of proteins involved in signaling pathways, making it a valuable tool in pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(methylsulfonyl)phenyl)methanone
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone
Unique Aspects
What sets (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its pyrrolidinyl group, which enhances its biochemical activity and specificity, compared to other sulfonyl-bearing analogs.
That's a deep dive into this compound! Ever thought about where this compound might lead you next in your research or applications?
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQCEKNRGEUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)
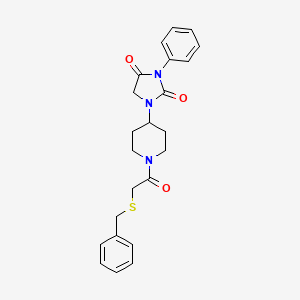
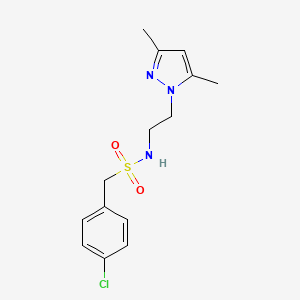
![1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one](/img/structure/B2675497.png)
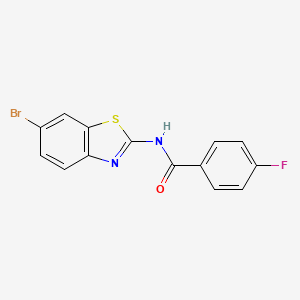

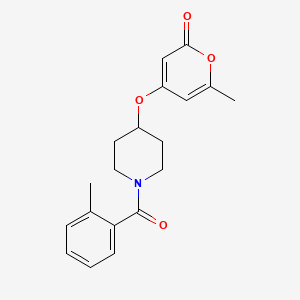
![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2675507.png)
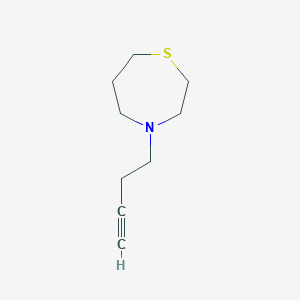
![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)
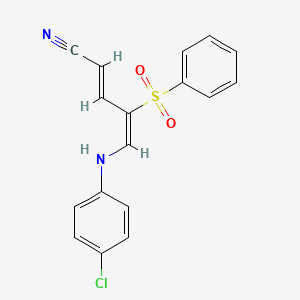
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2675513.png)
